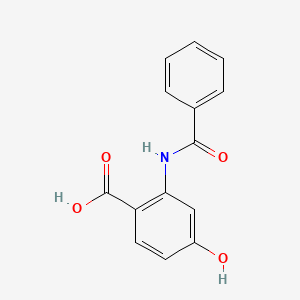

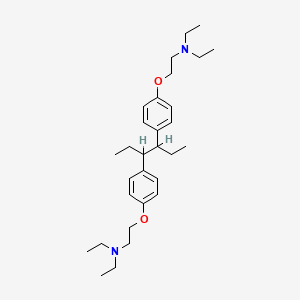

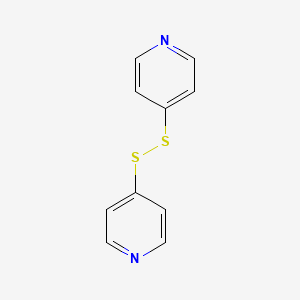

![molecular formula C19H16N8O10S3 B1208543 5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)

5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Reactive Red 1 Dye is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing cellulosic fibers such as cotton, rayon, and flax. Reactive Red 1 Dye is characterized by its vibrant red color and excellent fastness properties, making it a popular choice in the textile industry .

準備方法

合成経路と反応条件: 反応性レッド1染料の合成には、2,7-ナフタレンジスルホン酸と4,6-ジアミノ-1,3,5-トリアジンの反応が伴います。このプロセスには、通常、ジアゾ化に続いてカップリング反応が含まれます。 反応条件には、通常、目的の染料化合物の生成を確実にするために、特定のpHと温度を維持することが含まれます .

工業生産方法: 工業的な設定では、反応性レッド1染料の生産には、制御された環境における大規模な反応が伴います。このプロセスには、中間体の調製に続いて、特定の条件下での組み合わせを行い、最終的な染料を生成することが含まれます。 高度な機器と技術の使用により、染料の高収率と純度が確保されます .

3. 化学反応の分析

反応の種類: 反応性レッド1染料は、次のものを含むさまざまな化学反応を起こします。

酸化: 染料は特定の条件下で酸化され、さまざまな酸化生成物の生成につながる可能性があります。

還元: 還元反応により、染料はより単純な化合物に分解されます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: アルカリ性条件下での亜ジチオン酸ナトリウムまたは亜鉛粉。

生成される主な生成物: これらの反応から生成される主な生成物には、特定の反応条件に応じて、さまざまなスルホン化されたアゾ化合物やアゾ化合物があります .

化学反応の分析

Types of Reactions: Reactive Red 1 Dye undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: The dye can participate in nucleophilic substitution reactions, particularly with hydroxyl and amino groups in fibers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium dithionite or zinc dust in alkaline conditions.

Substitution: Sodium hydroxide or other strong bases to facilitate nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various sulfonated and azo compounds, depending on the specific reaction conditions .

科学的研究の応用

反応性レッド1染料は、科学研究において幅広い用途があります。

化学: 染料化学や反応機構の研究におけるモデル化合物として使用されます。

生物学: 細胞構造やプロセスの可視化のための染色技術に使用されます。

医学: 診断アッセイや治療的用途での潜在的な使用について調査されています。

作用機序

反応性レッド1染料の作用機序には、基質の求核部位との共有結合の形成が伴います。染料は、セルロース系繊維のヒドロキシル基またはタンパク質系繊維のアミノ基と反応して、安定な共有結合を形成します。 これにより、染料が繊維の不可欠な一部になり、優れた洗濯堅牢性と光堅牢性が得られます .

類似の化合物:

- 反応性レッド2染料

- 反応性レッド3染料

- 反応性レッド4染料

比較: 反応性レッド1染料は、ナフタレン部分とスルホン酸基を含む独自の化学構造で特徴付けられます。この構造は、他の反応性赤色染料と比較して、独特の反応性と堅牢性を提供します。 他の反応性赤色染料は同様の用途を持つ可能性がありますが、反応性レッド1染料は、特定の染色プロセスにおける優れた性能により、しばしば好まれます .

類似化合物との比較

- Reactive Red 2 Dye

- Reactive Red 3 Dye

- Reactive Red 4 Dye

Comparison: Reactive Red 1 Dye is unique in its specific chemical structure, which includes a naphthalene moiety and sulfonic acid groups. This structure provides distinct reactivity and fastness properties compared to other reactive red dyes. While other reactive red dyes may have similar applications, Reactive Red 1 Dye is often preferred for its superior performance in specific dyeing processes .

特性

分子式 |

C19H16N8O10S3 |

|---|---|

分子量 |

612.6 g/mol |

IUPAC名 |

5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C19H16N8O10S3/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H5,20,21,22,23,24,25) |

InChIキー |

LOCFSBZWHQIILX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |

正規SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

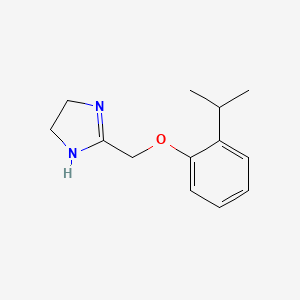

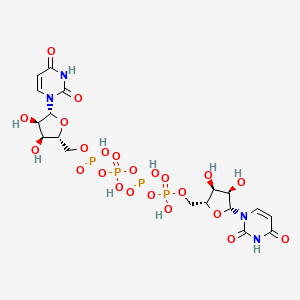

![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)